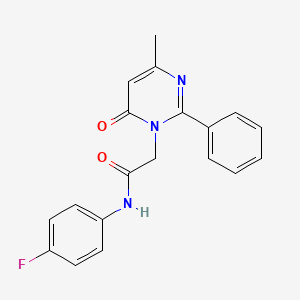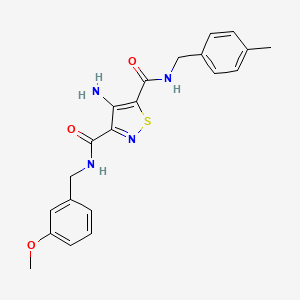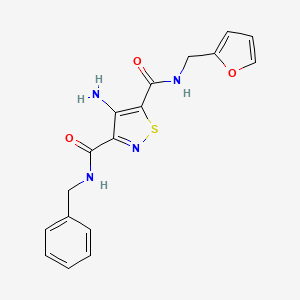
N-(4-fluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions: Introduction of the 4-fluorophenyl and 4-methyl groups can be done through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the pyrimidine derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- N-(4-Bromophenyl)-2-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Uniqueness
N-(4-FLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H16FN3O2/c1-13-11-18(25)23(19(21-13)14-5-3-2-4-6-14)12-17(24)22-16-9-7-15(20)8-10-16/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
MWQLZXWHTGEOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11196485.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11196492.png)
![3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11196493.png)
![N-(3,4-Dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-YL]-1,2,4-thiadiazol-5-amine](/img/structure/B11196497.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11196515.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11196535.png)
![6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11196542.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol](/img/structure/B11196551.png)
![3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11196557.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11196563.png)
